

Chemical structure of (8-Bromoquinolin-4-yl)methanol

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Compound of Interest

Compound Name: (8-Bromoquinolin-4-yl)methanol

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An In-depth Technical Guide to **(8-Bromoquinolin-4-yl)methanol**: A Versatile Building Block in Modern Drug Discovery

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] **(8-Bromoquinolin-4-yl)methanol** emerges as a particularly valuable derivative, offering a trifecta of reactive sites: the quinoline core, a strategically placed bromine atom, and a primary alcohol. This guide provides a comprehensive technical overview of **(8-Bromoquinolin-4-yl)methanol** for researchers, chemists, and drug development professionals. We will delve into its physicochemical properties, propose a robust synthetic pathway, explore its chemical reactivity as a synthetic intermediate, and discuss its potential applications in the design of novel therapeutics. This document is structured to serve as a practical and insightful resource, blending established chemical principles with field-proven insights for leveraging this compound in research and development programs.

The Quinoline Moiety: A Privileged Scaffold

Heterocyclic compounds are fundamental to the development of new pharmaceuticals, and among them, the quinoline ring system is preeminent.[2] Its rigid, bicyclic aromatic structure allows it to effectively interact with biological targets through π - π stacking, hydrogen bonding, and hydrophobic interactions. Derivatives of quinoline have demonstrated a vast spectrum of biological activities, including antimicrobial, anticancer, antifungal, and antiviral properties.[1]

(8-Bromoquinolin-4-yl)methanol, with its specific functionalization, represents a next-generation building block. The bromine at the 8-position serves as a versatile handle for metal-catalyzed cross-coupling reactions, while the methanol group at the 4-position provides a site for oxidation, esterification, or nucleophilic substitution. This unique combination allows for the systematic and diverse elaboration of the quinoline core, making it an ideal starting point for generating compound libraries for structure-activity relationship (SAR) studies.

Physicochemical Properties and Spectroscopic Profile

The fundamental properties of **(8-Bromoquinolin-4-yl)methanol** are summarized below. Understanding these characteristics is the first step in its effective application in a laboratory setting.

Property	Value	Source(s)
IUPAC Name	(8-Bromoquinolin-4-yl)methanol	N/A
CAS Number	1190315-99-1	[3][4][5]
Molecular Formula	C ₁₀ H ₈ BrNO	[3][4][5][6]
Molecular Weight	~238.08 g/mol	[3][4][5][6]
Appearance	White crystalline powder	[7]
SMILES	<chem>C1C=C2C(N=CC=C2CO)=C(C=1)Br</chem>	[5]

Predicted Spectroscopic Signatures

While a definitive experimental spectrum requires empirical analysis, the structure of **(8-Bromoquinolin-4-yl)methanol** allows for the confident prediction of its key spectroscopic features. This predictive analysis is crucial for reaction monitoring and final product confirmation.

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the quinoline ring, with their chemical shifts and coupling constants

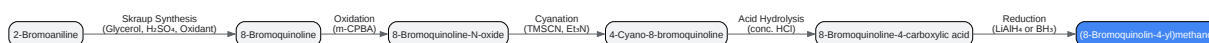
influenced by the electron-withdrawing bromine atom and the substitution pattern. A characteristic singlet or doublet for the methylene protons ($-\text{CH}_2-$) of the alcohol group would likely appear in the 4.5-5.0 ppm range. The hydroxyl proton ($-\text{OH}$) would present as a broad singlet, the position of which is dependent on solvent and concentration.

- ^{13}C NMR: The carbon spectrum will display ten unique signals. The carbon bearing the bromine atom (C8) will be shifted relative to an unsubstituted quinoline. The methylene carbon ($-\text{CH}_2\text{OH}$) signal is expected around 60-65 ppm. The remaining signals will correspond to the other nine carbons of the quinoline ring system.
- Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch around $3200\text{-}3600\text{ cm}^{-1}$ for the alcohol, C-H stretching for the aromatic and methylene groups around $2850\text{-}3100\text{ cm}^{-1}$, and characteristic C=C and C=N aromatic ring stretches in the $1400\text{-}1600\text{ cm}^{-1}$ region. A C-Br stretching frequency would be observed in the fingerprint region, typically below 600 cm^{-1} .
- Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak ($[\text{M}]^+$ and $[\text{M}+2]^+$) in an approximate 1:1 ratio, which is the definitive signature of a molecule containing one bromine atom. The high-resolution mass would correspond to the exact mass of $\text{C}_{10}\text{H}_8\text{BrNO}$.

Synthesis and Purification: A Proposed Pathway

A direct, published synthesis for **(8-Bromoquinolin-4-yl)methanol** is not readily available. Therefore, we propose a logical and robust multi-step synthetic route based on well-established, high-yielding transformations in heterocyclic chemistry. This pathway is designed for reliability and scalability.

Synthetic Workflow Diagram



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Caption: Proposed multi-step synthesis of **(8-Bromoquinolin-4-yl)methanol**.

Detailed Experimental Protocol

Step 1: Synthesis of 8-Bromoquinoline This procedure is adapted from the classic Skraup synthesis, a reliable method for quinoline formation.[8]

- To a round-bottom flask equipped with a reflux condenser and mechanical stirrer, cautiously add concentrated sulfuric acid.
- Cool the acid in an ice bath and slowly add 2-bromoaniline (1.0 eq).
- Add an oxidizing agent, such as arsenic pentoxide or nitrobenzene (1.2 eq).
- Slowly add glycerol (3.0 eq) to the cooled, stirring mixture.
- Heat the reaction mixture to 130-140 °C for 4-6 hours. Monitor the reaction by TLC.
- After cooling, pour the mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution until strongly alkaline.
- Extract the aqueous layer with dichloromethane (3x).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 8-bromoquinoline.

Step 2: Oxidation to 8-Bromoquinoline-N-oxide

- Dissolve 8-bromoquinoline (1.0 eq) in a suitable solvent like dichloromethane.
- Add meta-chloroperoxybenzoic acid (m-CPBA) (1.5 eq) portion-wise at 0 °C.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess acid.

- Extract the aqueous layer with dichloromethane, combine organic layers, dry, and concentrate.
- The resulting N-oxide is often used in the next step without further purification.

Step 3: Cyanation to 4-Cyano-8-bromoquinoline This step functionalizes the 4-position, which is activated by the N-oxide.

- Dissolve 8-bromoquinoline-N-oxide (1.0 eq) in acetonitrile or dichloromethane.
- Add trimethylsilyl cyanide (TMSCN) (2.0 eq) followed by triethylamine (Et₃N) (2.0 eq).
- Stir the mixture at room temperature or under gentle reflux until the reaction is complete (monitor by TLC).
- Quench the reaction with water, extract with an organic solvent, dry, and concentrate.
- Purify by column chromatography to isolate 4-cyano-8-bromoquinoline.

Step 4: Hydrolysis to 8-Bromoquinoline-4-carboxylic acid

- Suspend 4-cyano-8-bromoquinoline (1.0 eq) in concentrated hydrochloric acid.
- Heat the mixture under reflux for 8-12 hours.
- Cool the reaction and neutralize with a base (e.g., NaOH) to precipitate the carboxylic acid.
- Filter the solid, wash with cold water, and dry under vacuum.

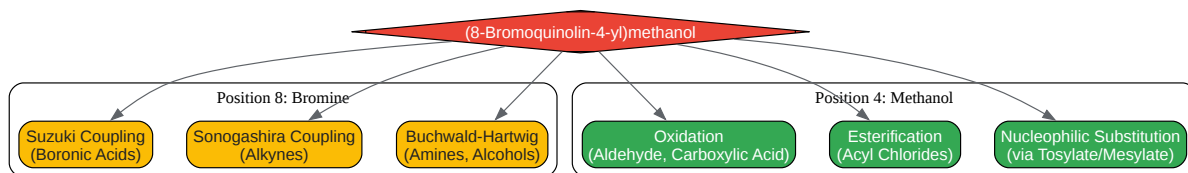
Step 5: Reduction to **(8-Bromoquinolin-4-yl)methanol**

- In a flame-dried flask under an inert atmosphere (e.g., Argon), suspend lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).
- Cool the suspension to 0 °C and slowly add a solution of 8-bromoquinoline-4-carboxylic acid (1.0 eq) in THF.

- After the addition is complete, allow the reaction to stir at room temperature or gentle reflux until complete.
- Carefully quench the reaction at 0 °C by the sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).
- Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.
- Concentrate the filtrate and purify the crude product by column chromatography or recrystallization to yield pure **(8-Bromoquinolin-4-yl)methanol**.

Chemical Reactivity and Synthetic Utility

The true value of **(8-Bromoquinolin-4-yl)methanol** lies in its capacity to serve as a versatile intermediate. The distinct reactivity of its functional groups can be selectively exploited to build molecular complexity.



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Caption: Derivatization potential of **(8-Bromoquinolin-4-yl)methanol**.

- The Bromine Handle (C8): The C-Br bond at the 8-position is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the direct installation of aryl, heteroaryl, alkyl, or alkynyl groups, enabling rapid exploration of the chemical space around this region of the scaffold.
- The Methanol Group (C4): The primary alcohol is highly versatile. It can be easily oxidized to the corresponding aldehyde (using PCC or Dess-Martin periodinane) or carboxylic acid

(using Jones reagent or KMnO_4). It can also be converted into esters or ethers, or transformed into a good leaving group (e.g., tosylate) to allow for nucleophilic displacement with amines, azides, or other nucleophiles.

This orthogonal reactivity allows for a stepwise and controlled diversification of the parent molecule, a strategy that is paramount in modern medicinal chemistry for optimizing potency, selectivity, and pharmacokinetic properties.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **(8-Bromoquinolin-4-yl)methanol** is not widely available, data from structurally related bromoquinolines and other quinoline derivatives should be used to establish safe handling procedures.[\[9\]](#)[\[10\]](#)[\[11\]](#)

- Hazard Identification: Assumed to be hazardous. May cause skin, eye, and respiratory irritation.[\[9\]](#)[\[10\]](#) Handle with care to avoid ingestion, inhalation, and skin contact.
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[\[9\]](#)
- Handling: All manipulations should be performed in a well-ventilated chemical fume hood. [\[11\]](#) Avoid generating dust.
- Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.[\[7\]](#)[\[12\]](#)
- Disposal: Dispose of waste material in accordance with local, regional, and national regulations.

Conclusion

(8-Bromoquinolin-4-yl)methanol is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its structure is intelligently functionalized to provide chemists with multiple avenues for molecular elaboration. By understanding its properties, employing robust synthetic methods, and creatively leveraging its reactive handles, researchers can significantly accelerate the development of novel quinoline-based therapeutic candidates. This

guide provides the foundational knowledge and practical insights necessary to unlock the full potential of this versatile building block.

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